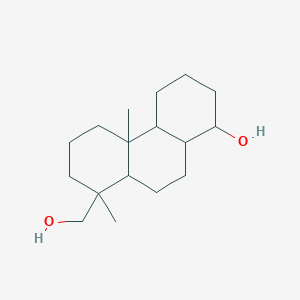
Podocarpane-14,15-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Podocarpane-14,15-diol is a diterpenoid compound that belongs to the podocarpane family. Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse biological activities. This compound is characterized by its unique tricyclic structure, which includes two hydroxyl groups at the 14th and 15th positions. This compound is found in various natural sources, including certain species of plants and marine organisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of podocarpane-14,15-diol typically involves multiple steps, starting from naturally occurring labdane diterpenoids. One common synthetic route includes the following steps:
Ozonolysis: of labdane diterpenoid (+)-manool to form podocarp-8(14)-en-13-one.
Intramolecular condensation: to obtain the key intermediate.
Aromatization, protection, and benzylic oxidation: to form 13-methoxypodocarpa-8,11,13-trien-7-one.
Reaction with trimethylsilyl cyanide: to introduce nitrile groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or synthetic methods similar to those used in laboratory settings. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Podocarpane-14,15-diol undergoes various chemical reactions, including:
Oxidation: Conversion to quinones and other oxidized derivatives using reagents like meta-chlorobenzoyl peroxide.
Reduction: Formation of reduced derivatives using reducing agents such as sodium borohydride.
Substitution: Introduction of functional groups at specific positions using reagents like trimethylsilyl cyanide.
Common Reagents and Conditions:
Oxidation: Meta-chlorobenzoyl peroxide, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trimethylsilyl cyanide, acetonitrile.
Major Products Formed:
Oxidation: Quinones, hydroxy derivatives.
Reduction: Alcohols, diols.
Substitution: Nitriles, methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Podocarpane-14,15-diol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of podocarpane-14,15-diol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide (NO) in macrophage cells, indicating its potential anti-inflammatory activity . The compound may also interact with enzymes and receptors involved in cellular signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- Podocarpic acid
- Nimbidiol
- Deoxynimbidiol
Eigenschaften
CAS-Nummer |
142088-62-8 |
|---|---|
Molekularformel |
C17H30O2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
8-(hydroxymethyl)-4b,8-dimethyl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthren-1-ol |
InChI |
InChI=1S/C17H30O2/c1-16(11-18)9-4-10-17(2)13-5-3-6-14(19)12(13)7-8-15(16)17/h12-15,18-19H,3-11H2,1-2H3 |
InChI-Schlüssel |
SLUWKKQHKRTCFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2(C1CCC3C2CCCC3O)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]-](/img/structure/B15162002.png)
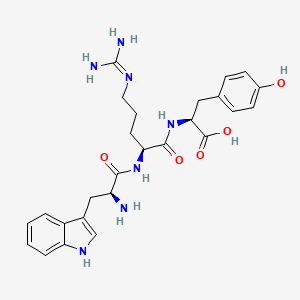

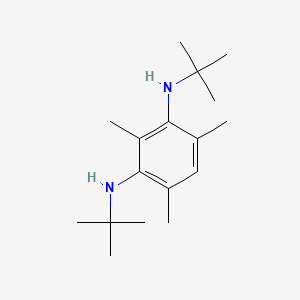
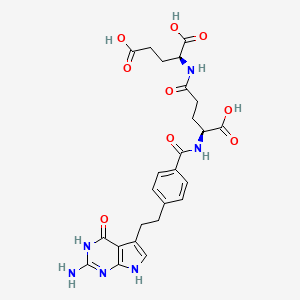
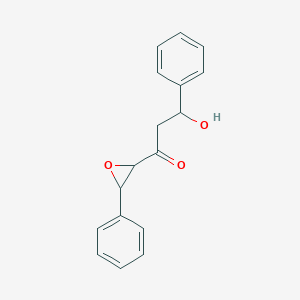
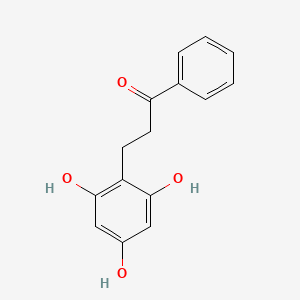
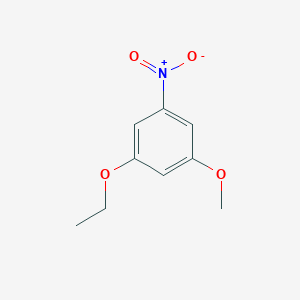
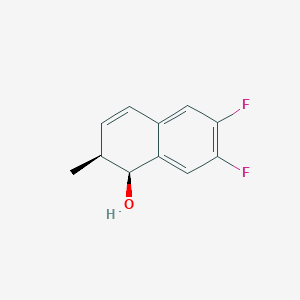
![3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15162053.png)
![(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine](/img/structure/B15162061.png)
![Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane](/img/structure/B15162075.png)
![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)
![4-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B15162101.png)
